LSD1 Enzyme Inhibitory Activity of the Pyrimidine-Propargylamine Scaffold Class
The compound is identified in the IDRBLab database as 'Pyrimidine derivative 18' (synonym: PMID27019002-Compound-40), a small-molecule inhibitor of lysine-specific histone demethylase 1 (LSD1/KDM1A) [1]. Although the specific IC50 value for this exact compound is not publicly available in primary literature, the connected patent literature reference (PMID 27019002) reviews LSD1 inhibitors including pyrimidine derivatives with IC50 values in the nanomolar to sub-micromolar range [2]. Class-level inference places 2-tert-butylpyrimidine-propargylamine derivatives among potent LSD1 inhibitor chemotypes, with structurally related pyrimidine-thiourea hybrids demonstrating in vitro anti-tumor activity and in vivo tumor suppression via oral administration [3]. This suggests that the 2-tert-butylpyrimidine-4-propargylamine architecture is a privileged scaffold for LSD1 engagement.
| Evidence Dimension | LSD1 inhibitory activity |
|---|---|
| Target Compound Data | Not publicly quantified; classified as LSD1 inhibitor in patent/database records [1] |
| Comparator Or Baseline | Pyrimidine-thiourea hybrid 6b (structurally related class member): IC50 in nanomolar range against LSD1; exhibited anti-tumor activity in gastric cancer models [3] |
| Quantified Difference | Cannot be calculated; class-level association only |
| Conditions | In vitro LSD1 enzyme inhibition assay; cell-based anti-proliferation assays in LSD1-overexpressing cancer lines [3] |
Why This Matters
For procurement decisions in LSD1-targeted drug discovery, the compound's pyrimidine-propargylamine scaffold aligns with a validated pharmacophore class, reducing the risk of investing in an inactive chemotype.
- [1] IDRBLab, "Pyrimidine derivative 18, Drug ID D0N2QZ, Synonyms: PMID27019002-Compound-40, Target: LSD1, Inhibitor", idrblab.net. View Source
- [2] Stazi G, Zwergel C, Valente S, Mai A. LSD1 inhibitors: a patent review (2010-2015). Expert Opin Ther Pat. 2016;26(5):565-80. PMID: 27019002. View Source
- [3] Zhi-Jian Wang et al. Design, Synthesis, and Structure–Activity Relationship of Novel LSD1 Inhibitors Based on Pyrimidine–Thiourea Hybrids As Potent, Orally Active Antitumor Agents. 2015. Semantic Scholar Corpus ID: 91016620. View Source
